(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid
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Overview
Description
(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is an organic compound with a unique structure that includes a phenylcarbamoyl group and a sulfobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid typically involves the reaction of a suitable amine with a phenyl isocyanate to form the phenylcarbamoyl group. This is followed by the introduction of the sulfobutanoic acid moiety through a series of reactions that may include sulfonation and subsequent functional group transformations. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid include other amino acid derivatives and sulfonic acid-containing compounds. Examples include:
This compound analogs: Compounds with similar structures but different substituents.
Sulfonic acid derivatives: Compounds containing the sulfonic acid group with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827612-91-9 |
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Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2R)-2-(phenylcarbamoylamino)-4-sulfobutanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c14-10(15)9(6-7-20(17,18)19)13-11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)(H2,12,13,16)(H,17,18,19)/t9-/m1/s1 |
InChI Key |
ZYRBSCCVHTYLMB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@H](CCS(=O)(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CCS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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